Methylcobalamin

Pharmacokinetics Absorption Bioavailability

Select Methylcobalamin (CAS 140224-22-2) for its distinct coenzyme activity without hepatic conversion. Prioritize this active B12 form in neurodegeneration research—it protects cortical neurons against glutamate/NO toxicity—and virology studies where it inhibits SARS-CoV-2 replication more potently than other cobalamins. Its extreme photolability and pH sensitivity make it an ideal stress-test compound for stability-indicating HPLC methods and novel formulation development. Available in ≥98% purity with documented lot-specific characterization.

Molecular Formula C63H91CoN13O14P
Molecular Weight 1344.4 g/mol
CAS No. 140224-22-2
Cat. No. B1652204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcobalamin
CAS140224-22-2
SynonymsCH3-B12
mecobalamin
mecobalamin monohydrate
mecobalamin, (13beta)-isomer
mecobalamin, 3H-labeled
mecobalamin, 57Co-labeled
mecobalamin, Co-methyl-13C-labeled
mecobalamin, Co-methyl-14C-labeled
methylcobalamin
methylcobalamine
methylvitamin B12
Molecular FormulaC63H91CoN13O14P
Molecular Weight1344.4 g/mol
Structural Identifiers
SMILES[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]
InChIInChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2
InChIKeyZFLASALABLFSNM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylcobalamin (CAS 140224-22-2): A Biologically Active Vitamin B12 Coenzyme for Neurological and Metabolic Research


Methylcobalamin (MeCbl, CAS 140224-22-2) is one of two coenzyme forms of vitamin B12, alongside adenosylcobalamin, and serves as a critical cofactor for methionine synthase in the remethylation of homocysteine to methionine [1]. Unlike synthetic precursors such as cyanocobalamin, methylcobalamin is the predominant active cobalamin found in human plasma and cerebrospinal fluid and does not require hepatic conversion to exert its biological functions [1].

Why Methylcobalamin Cannot Be Substituted with Generic Vitamin B12 Analogs in Specialized Research and Clinical Formulations


The interchangeability of vitamin B12 analogs is limited by marked differences in their pharmacokinetic profiles, stability characteristics, and specific biological activities. Methylcobalamin exhibits distinct absorption kinetics compared to cyanocobalamin, with studies showing higher liver uptake and differential whole-body retention [1]. Furthermore, its photostability and chemical degradation profile differs substantially from that of hydroxocobalamin and cyanocobalamin, impacting formulation strategies [2]. In functional assays, methylcobalamin demonstrates unique neuroprotective and antiviral properties that are not shared by other cobalamin forms, underscoring the necessity for compound-specific selection in experimental and therapeutic contexts [3].

Quantitative Comparative Evidence for Methylcobalamin (CAS 140224-22-2) Against Closest Analogs


Whole-Body Retention: Methylcobalamin vs. Cyanocobalamin and Hydroxocobalamin in Humans

Whole-body retention of radioactive methylcobalamin was significantly different from that of cyanocobalamin and hydroxocobalamin at oral doses of 1, 5, and 25 μg in human subjects [1].

Pharmacokinetics Absorption Bioavailability

Physicochemical Stability: Methylcobalamin Exhibits Lowest Stability Among B12 Vitamers

In a comparative degradation study, methylcobalamin exhibited the highest degradation loss across multiple stress conditions when compared directly with cyanocobalamin and hydroxocobalamin [1].

Stability Formulation Quality Control

Antiviral Activity: Methylcobalamin Shows Potent and Differential Inhibition of SARS-CoV-2

Methylcobalamin exhibited significantly higher inhibition values against SARS-CoV-2 compared with Hydroxocobalamin and Cyanocobalamin in in vitro assays [1].

Antiviral Virology Infectious Disease

Photostability: Methylcobalamin Rapidly Converts to Hydroxocobalamin Under UVA Exposure

Under UVA exposure in aqueous solutions (pH 7.4), methylcobalamin is converted to hydroxocobalamin within seconds, whereas hydroxocobalamin and cyanocobalamin are the most stable cobalamins [1].

Photostability Analytical Chemistry Formulation

Neuroprotection: Chronic Methylcobalamin Exposure Protects Cortical Neurons Against Glutamate Cytotoxicity

In cultured rat cortical neurons, chronic exposure to methylcobalamin prevented glutamate-induced cytotoxicity, whereas acute exposure did not confer protection [1]. A separate study demonstrated that while both methylcobalamin and cyanocobalamin ameliorated glutamate neurotoxicity upon chronic exposure, methylcobalamin uniquely reduced neurotoxicity induced by the NO donor sodium nitroprusside [2].

Neuroprotection Neuroscience Cell Culture

Pharmacokinetics: Subcutaneous Methylcobalamin Delivers Higher Cmax and Faster Tmax Compared to Intramuscular Route

In a randomized parallel comparative bioavailability study, subcutaneous (SC) administration of methylcobalamin 1500 mcg resulted in a higher maximum plasma concentration (Cmax) and faster time to peak concentration (Tmax) compared to intramuscular (IM) administration [1].

Pharmacokinetics Drug Delivery Clinical Pharmacology

Optimal Research and Industrial Use Cases for Methylcobalamin (CAS 140224-22-2)


Neurological Disease Modeling and Neuroprotection Assays

Methylcobalamin is uniquely suited for in vitro and in vivo models of neurodegeneration due to its demonstrated ability to protect cortical neurons against glutamate- and NO-mediated cytotoxicity [1]. Its distinct neuroprotective profile, which is not fully shared by cyanocobalamin, makes it the cobalamin of choice for studies investigating NMDA receptor-mediated excitotoxicity, ischemic injury, and diabetic neuropathy.

Coronavirus Antiviral Screening and Mechanistic Studies

In virology research focused on SARS-CoV-2, methylcobalamin should be prioritized over hydroxocobalamin or cyanocobalamin based on in vitro evidence showing significantly higher inhibition of SARS-CoV-2 replication [2]. This differential activity supports its use as a tool compound for probing cobalamin-dependent antiviral mechanisms.

Pharmacokinetic and Drug Delivery Optimization Studies

Methylcobalamin's distinct absorption, retention, and route-dependent PK profile [3] make it a valuable model compound for investigating novel delivery systems, including subcutaneous, sublingual, and controlled-release formulations. Its quantifiable PK differences between routes (e.g., SC vs. IM) provide a robust framework for bioavailability and bioequivalence studies.

Stability-Indicating Method Development and Formulation Science

Given its extreme photolability and susceptibility to degradation under acidic conditions, heat, and in the presence of ascorbic acid [4], methylcobalamin serves as an ideal stress-test compound for developing stability-indicating analytical methods (e.g., RP-HPLC) and for evaluating novel stabilization strategies, such as the use of sorbitol or lyophilization techniques.

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